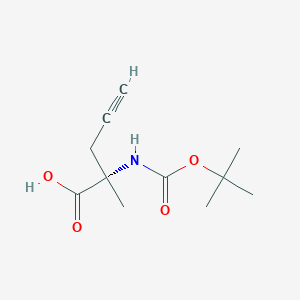

Boc-alpha-methyl-D-Propargylglycine

Description

Contextualization within the Landscape of Unnatural Amino Acid Chemistry

Unnatural amino acids are non-proteinogenic amino acids that have become indispensable in medicinal chemistry and drug design. enamine.net They serve as versatile scaffolds for developing novel therapeutics by enabling modifications that can enhance the stability, conformational properties, and biological activity of peptides and small molecules. enamine.net Within this diverse class of molecules, derivatives of propargylglycine (B1618536) represent a particularly valuable subset.

Propargylglycine is an amino acid containing a terminal alkyne group in its side chain. This feature allows for the synthesis of polymers, such as poly-L-propargyl glycine (B1666218), which can adopt defined secondary structures like β-sheets and serve as a basis for creating new materials. nih.gov The introduction of an α-methyl group to the propargylglycine backbone creates α-methylated propargylglycine derivatives. This modification further refines the utility of the amino acid by imposing conformational constraints on the resulting peptide chain, a strategy often employed to improve resistance to enzymatic degradation and to lock the peptide into a bioactive conformation.

Stereochemical Considerations and the Significance of the D-Configuration in α-Methylated Amino Acids

Stereochemistry is a critical determinant of molecular function in biological systems. With the exception of achiral glycine, all proteinogenic amino acids are chiral and exist predominantly in the L-configuration. libretexts.orgwikipedia.org The D,L system denotes the stereochemical configuration of the alpha-carbon. libretexts.org While L-amino acids are the building blocks of genetically coded proteins, D-amino acids are also found in nature, for instance, in the cell walls of bacteria and as neuromodulators. wikipedia.orgnih.gov

The incorporation of a D-amino acid into a peptide sequence is a common strategy in medicinal chemistry. It can drastically alter the peptide's secondary and tertiary structure, which can lead to modified biological activity or, in some cases, induce abnormal aggregation. nih.gov Furthermore, peptides containing D-amino acids are often significantly more resistant to proteolysis by naturally occurring enzymes, which preferentially recognize L-amino acid residues. This enhanced stability is a highly desirable attribute for peptide-based therapeutics. The addition of an α-methyl group to a D-amino acid introduces a second point of steric hindrance, further restricting the conformational freedom of the peptide backbone and enhancing its stability.

Role of the Propargyl Moiety in Functionalization and Bioconjugation Strategies

The propargyl group, with its terminal alkyne functionality, is a cornerstone of modern bioconjugation chemistry. chemimpex.comchemimpex.com This reactive handle is particularly prized for its ability to participate in highly specific and efficient chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net This reaction allows for the covalent attachment of the amino acid, and any peptide containing it, to other molecules that bear an azide (B81097) group.

This strategy is widely employed to:

Attach biomolecules to surfaces for diagnostic applications. chemimpex.com

Label proteins and other cellular components for imaging and study.

Synthesize complex peptide-drug conjugates and other novel therapeutic architectures. chemimpex.com

The propargylamine (B41283) motif is recognized as a privileged structure in drug discovery, valued for its unique reactivity that facilitates the development of novel bioactive molecules and chemical probes. researchgate.netnih.govtandfonline.com

Overview of Research Paradigms Employing Boc-α-methyl-D-Propargylglycine as a Building Block

Boc-α-methyl-D-propargylglycine is a specialized chemical reagent that combines four key structural features: a Boc protecting group, an α-methyl group, a D-configuration, and a propargyl side chain. Each feature contributes to its utility as a building block in specific research contexts.

Boc Protecting Group : The tert-butoxycarbonyl (Boc) group protects the amino terminus, preventing it from participating in unwanted reactions during peptide synthesis. It is stable under many reaction conditions but can be removed cleanly when desired.

Combined Stereochemical Effects : The α-methyl group and the D-configuration work in concert to confer significant conformational rigidity and proteolytic stability to peptides into which this amino acid is incorporated.

Functional Handle : The propargyl group provides a site for post-synthetic modification via click chemistry.

This combination of properties makes Boc-α-methyl-D-propargylglycine a valuable tool in several areas of research. It is used as a building block in the solid-phase synthesis of novel peptides designed to have enhanced stability and specific three-dimensional structures. chemimpex.com In drug discovery, it is particularly useful for designing therapeutics targeting neurological disorders, where peptide stability and specific receptor interactions are paramount. chemimpex.com The compound is also employed in bioconjugation processes and for developing neuroprotective agents. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of Boc-alpha-methyl-D-Propargylglycine

| Property | Value |

|---|---|

| Synonyms | Boc-α-Me-D-Pra-OH, Boc-(R)-2-amino-2-methyl-4-pentynoic acid |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| MDL Number | MFCD12198157 |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Functional Significance of Structural Moieties

| Structural Moiety | Role in Chemical Synthesis and Research |

|---|---|

| Boc Group | Protects the amine during synthesis, enabling controlled peptide elongation. |

| α-Methyl Group | Adds steric bulk, restricts peptide bond rotation, and increases resistance to enzymatic cleavage. |

| D-Configuration | Induces non-natural peptide conformations and enhances proteolytic stability. |

| Propargyl Group | Acts as a reactive handle for bioconjugation, primarily through azide-alkyne "click" chemistry. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJSEALENIKHQU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc α Methyl D Propargylglycine and Analogues

Stereoselective and Enantioselective Synthesis Routes to α-Methylated Propargylglycine (B1618536)

The introduction of an α-methyl group and a propargyl moiety at the α-carbon of glycine (B1666218) creates a chiral center, requiring precise stereochemical control during synthesis. The desired D-configuration is often crucial for biological activity.

Chiral Auxiliaries and Catalyst-Controlled Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-amino acids. These molecules are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of α-methylated propargylglycine, a common strategy involves the use of chiral imines derived from auxiliaries like (R)- or (S)-1-(α-aminobenzyl)-2-naphthol. nih.gov The reaction of these chiral imines with appropriate reagents in the presence of a catalyst can lead to the formation of the desired stereoisomer with high diastereoselectivity. nih.gov

Catalyst-controlled approaches offer an alternative, often more atom-economical, method for enantioselective synthesis. For instance, palladium(II)-catalyzed enantioselective C-H arylation of N-phthalyl-protected α-aminoisobutyric acid, enabled by a chiral ligand, has been reported for the synthesis of chiral α,α-disubstituted α-amino acids. rsc.org While this specific example focuses on arylation, the principle of using a chiral catalyst to control the stereochemical outcome of C-C bond formation is broadly applicable.

A notable stereodivergent approach involves the allylation of chiral N-tert-butanesulfinyl imines. nih.gov The stereochemistry of the newly formed chiral center can be controlled by the choice of the chiral auxiliary's configuration or by modifying the reaction conditions, such as the solvent and metal used in the allylation step. nih.gov This methodology provides a flexible route to access different stereoisomers of α-substituted amino acids.

Resolution Techniques for Enantiomeric Purity (e.g., Enzymatic Resolution)

Achieving high enantiomeric purity is critical for the application of chiral compounds in pharmaceuticals and biological studies. Resolution techniques are employed to separate a racemic mixture of enantiomers.

Enzymatic resolution is a highly effective and environmentally friendly method for obtaining enantiomerically pure amino acids. This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For instance, α-chymotrypsin has been successfully used for the resolution of methyl N-Boc-propargylglycine, providing the desired N-Boc-L-propargylglycine in high yield. google.comgoogle.com Similarly, D-amino acid oxidase can be used to selectively degrade D-amino acids, leaving the L-amino acid intact. nih.govnih.govnih.gov

| Enzyme | Substrate | Product | Key Feature |

| α-Chymotrypsin | Racemic methyl N-Boc-propargylglycine | N-Boc-L-propargylglycine | Selective hydrolysis of the L-enantiomer's ester. google.comgoogle.com |

| D-Amino Acid Oxidase | Racemic amino acid mixture | L-amino acid | Selective oxidation and degradation of the D-enantiomer. nih.govnih.govnih.gov |

Precursor-Based Transformations (e.g., from D-Serine)

Utilizing readily available chiral starting materials, such as natural amino acids, is a common and efficient strategy for the synthesis of more complex, non-canonical amino acids. D-serine, for example, can serve as a precursor for the synthesis of other D-amino acids. nih.govresearchgate.net The synthetic pathway would involve the transformation of the hydroxyl group of serine into the desired propargyl group. This could be achieved through a series of steps, including protection of the amino and carboxyl groups, conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate), and subsequent nucleophilic substitution with a propargyl nucleophile.

The synthesis of L-serine methyl ester hydrochloride, an important intermediate, has been optimized to improve yield and reduce solvent usage, highlighting the importance of efficient precursor synthesis. google.com Similar principles can be applied to the synthesis of D-serine derivatives.

N-Protection Strategies and Orthogonal Protecting Groups

In peptide synthesis and the synthesis of complex amino acid derivatives, the protection of reactive functional groups is crucial to prevent unwanted side reactions. peptide.comresearchgate.net The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. nih.govwikipedia.org

Tert-Butyloxycarbonyl (Boc) Chemistry in Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. americanpeptidesociety.orgnih.gov It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.orggoogle.com The Boc group is stable to a wide range of nucleophiles and basic conditions, making it compatible with many synthetic transformations. organic-chemistry.org

A key advantage of the Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, a concept known as orthogonality. nih.govwikipedia.org Boc-protected amino acids, including Boc-α-methyl-D-propargylglycine, are essential building blocks in solid-phase peptide synthesis (SPPS). google.comchemimpex.com

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to bases and nucleophiles; widely used in SPPS. americanpeptidesociety.orgorganic-chemistry.org |

Fluorenylmethoxycarbonyl (Fmoc) Chemistry and Interconversions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in SPPS. iris-biotech.denumberanalytics.comnumberanalytics.com It is introduced to the amino group and is valued for its base-lability, typically being removed by treatment with a secondary amine like piperidine. iris-biotech.de

The use of Fmoc and Boc protecting groups forms the basis of two major orthogonal strategies in SPPS: the Fmoc/tBu and Boc/Bzl strategies. researchgate.netlifetein.comiris-biotech.de The orthogonality between the base-labile Fmoc group and the acid-labile Boc and tert-butyl (tBu) side-chain protecting groups allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups. iris-biotech.de

Fmoc-L-propargylglycine is a commercially available and versatile building block used in peptide synthesis and for the introduction of an alkyne handle for "click chemistry" modifications. chemimpex.comcymitquimica.com

While direct synthesis of Boc-α-methyl-D-propargylglycine is common, scenarios may arise where an interconversion between Fmoc and Boc protection is necessary. This can be achieved by first cleaving the existing protecting group and then introducing the new one. For example, to convert an Fmoc-protected amino acid to a Boc-protected one, the Fmoc group would first be removed with piperidine, followed by reaction with (Boc)₂O.

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Base-labile; key for orthogonal SPPS strategies. iris-biotech.de |

Derivatization and Functional Group Interconversions at the Propargyl Moiety

The terminal alkyne of the propargyl group is a key site for chemical manipulation, allowing for the extension of the carbon skeleton and the introduction of various functional groups through a range of modern synthetic reactions.

The terminal proton of the propargyl group is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide anion. youtube.comucalgary.ca This carbanion is a potent nucleophile that can participate in substitution reactions, typically with primary alkyl halides, to form new carbon-carbon bonds. ucalgary.ca This classical approach provides a straightforward method for extending the side chain of propargylglycine derivatives.

The general strategy involves two main steps:

Deprotonation: A strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), is used to abstract the terminal acetylenic proton, generating the corresponding acetylide. youtube.comucalgary.cayoutube.com

Nucleophilic Substitution: The resulting acetylide anion attacks an electrophilic carbon, most commonly from a primary or methyl halide, in an Sₙ2 reaction to yield the elongated internal alkyne. youtube.comucalgary.ca The use of secondary or tertiary halides is generally avoided as it can lead to competing E2 elimination reactions. youtube.com

Beyond simple alkylation, copper-catalyzed methodologies have emerged as powerful alternatives for C-C bond formation. For instance, copper-catalyzed hydroalkylation of terminal alkynes with alkyl triflates offers excellent anti-Markovnikov regioselectivity, exclusively producing (E)-alkenes. organic-chemistry.orgresearchgate.net This reaction proceeds through a proposed mechanism involving hydrocupration of the alkyne followed by alkylation of the resulting alkenyl copper intermediate. organic-chemistry.orgresearchgate.net

Table 1: Methods for Alkylation and C-C Bond Formation at the Propargyl Moiety

| Method | Reagents & Conditions | Product Type | Key Features | Citation |

|---|---|---|---|---|

| Classical Acetylide Alkylation | 1. Strong Base (e.g., NaNH₂, n-BuLi) 2. Alkyl Halide (R-X) | Internal Alkyne | Forms new C-C single bond; best with 1° alkyl halides. | youtube.com, ucalgary.ca |

| Copper-Catalyzed Hydroalkylation | Cu Catalyst, Alkyl Triflates (R-OTf), Silane Hydride Donor (e.g., (Me₂HSi)₂O) | (E)-Alkene | Anti-Markovnikov addition; high stereoselectivity for the E-isomer. | organic-chemistry.org, researchgate.net |

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the propargyl group, offering a highly efficient means to form carbon-carbon bonds with aryl, vinyl, and other sp²-hybridized partners.

The Sonogashira coupling is the most prominent of these reactions. It involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by a palladium complex and a copper(I) co-catalyst. uq.edu.au This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it suitable for the modification of complex molecules like amino acid derivatives. uq.edu.au Studies have demonstrated the successful coupling of N-Boc-propargylglycine methyl ester with various aryl iodides, bromides, and triflates, affording good yields of the corresponding aryl-substituted alkyne products. uq.edu.au The reaction can be performed under mild, often room temperature, conditions. uq.edu.au

Another powerful, though less common, strategy is palladium-catalyzed annulation . These reactions involve the formation of a new ring system. For example, alkyne-tethered anilines can undergo an intramolecular carbonylative annulation in the presence of a palladium catalyst and carbon monoxide to construct fused tricyclic quinolones. nih.gov This highlights the potential for using the propargyl moiety of Boc-α-methyl-D-propargylglycine as a linchpin for building complex heterocyclic scaffolds.

Table 2: Palladium-Catalyzed Coupling Reactions on Propargylglycine Derivatives

| Reaction | Substrates | Catalyst System | Product | Citation |

|---|---|---|---|---|

| Sonogashira Coupling | N-Boc-propargylglycine methyl ester + Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N or i-Pr₂NEt) | Aryl/Vinyl-substituted internal alkyne | uq.edu.au |

| Carbonylative Annulation | Alkyne-tethered N-substituted o-iodoaniline | Pd(OAc)₂, Ligand (e.g., Xantphos), CO atmosphere | Fused tricyclic 2-quinolone | nih.gov |

Radical-based transformations provide an alternative pathway for the functionalization of the propargyl group, often proceeding under mild conditions and offering unique reactivity patterns. These methods can involve the direct addition of radicals across the triple bond or the use of the alkyne as a coupling partner in radical-mediated processes.

One approach involves the radical addition of various species to the alkyne. Thiol-yne reactions, for instance, can proceed via a radical mechanism where a thiol adds across the triple bond. nih.gov While this can lead to double addition, sterically hindered alkynes can favor a single addition to yield a vinyl thioether. nih.gov Similarly, radical hydration and the addition of HN₃ have been applied to unsaturated amino acids using an Fe(III)/NaBH₄ system to generate side-chain hydroxylated and azido-substituted products, respectively. nih.gov

More advanced strategies involve metal-catalyzed processes that generate radical intermediates. Multi-metal-catalyzed oxidative radical alkynylation allows for the coupling of terminal alkynes with C(sp³)-H bonds, representing a powerful method for C-C bond formation. acs.org Photoredox catalysis has also emerged as a mild and efficient way to generate radical species that can functionalize amino acid derivatives. nih.govmdpi.com

Table 3: Radical-Mediated Functionalization Approaches for Alkynes

| Method | Reagents & Conditions | Transformation | Key Features | Citation |

|---|---|---|---|---|

| Radical Addition of HN₃ | Unsaturated Amino Acid, Fe(III)/NaBH₄, NaN₃ | Side-chain azidation | Analogue of side-chain amination after reduction. | nih.gov |

| Radical Hydration | Unsaturated Amino Acid, Fe(III)/NaBH₄, Air | Side-chain hydroxylation | Introduces a hydroxyl group to the side chain. | nih.gov |

| Oxidative Radical Alkynylation | Terminal Alkyne, C(sp³)-H source, Multi-metal catalyst | C(sp³)-C(sp) bond formation | Directly couples an alkyne to an unactivated C-H bond. | acs.org |

| Photoredox-Mediated Giese Reaction | α-Amino radical precursor, Acrylate derivative, Photoredox catalyst | Synthesis of γ-amino acids | Forms C-C bonds via radical addition to an alkene. | nih.gov |

Synthetic Approaches to N-Methylated α-Methylated Propargylglycine Derivatives

N-methylation of amino acids is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as membrane permeability and resistance to proteolysis. nih.govmonash.edu However, the synthesis of N-methylated, α-methylated amino acids like the derivative of Boc-α-methyl-D-propargylglycine presents a significant steric challenge. The α-methyl group hinders the nitrogen atom, making standard N-alkylation procedures inefficient.

To overcome this steric hindrance, specialized synthetic methods have been developed. A prominent strategy involves the temporary introduction of a different N-protecting group that facilitates subsequent methylation. One such method, compatible with solid-phase peptide synthesis (SPPS), utilizes the dibenzosuberane (B130601) (Dbs) group. google.comgoogle.com The procedure involves:

Protection of the α-amino group with 5-chlorodibenzosuberane (Dbs-Cl). The Dbs amine is less sterically crowded than other bulky groups like trityl. google.com

Reductive methylation of the N-Dbs protected amino acid.

Cleavage of the Dbs group under acidic conditions to reveal the N-methylated amine.

Another classic approach involves the formation of a 5-oxazolidinone (B12669149) intermediate from the N-protected amino acid and a formaldehyde (B43269) source, which can then be reduced to yield the N-methylated product. google.com These methods are crucial for accessing sterically congested N-methylated amino acids for incorporation into peptides. nih.gov

Table 4: Synthetic Strategies for N-Methylation of Sterically Hindered Amino Acids

| Method | Key Intermediate | General Procedure | Advantages | Citation |

|---|---|---|---|---|

| Dibenzosuberane (Dbs) Method | α-N-dibenzosuberyl amine | 1. Protection with Dbs-Cl. 2. Reductive alkylation. 3. Deprotection. | Compatible with Fmoc/tBu SPPS; effective for sterically hindered and nucleophilic side-chains. | google.com, google.com |

| 5-Oxazolidinone Method | 5-Oxazolidinone | 1. Cyclodehydration with formaldehyde source. 2. Reduction of the cyclic intermediate. | Established method for generating N-acyl, N-methyl amino acids. | google.com |

| Leukart Reaction | α-N-benzyl amino acid | Reductive amination using formaldehyde/formic acid on a benzyl-protected amine. | Mild and chemoselective for a range of functional groups. | google.com |

Chemical Reactivity and Mechanistic Investigations of α Methylated Propargylglycine Derivatives

Alkyne Reactivity in Cycloaddition Reactions

The terminal propargyl group is the most prominent site for chemical modification, primarily through cycloaddition reactions. These reactions, often categorized under the umbrella of "click chemistry," are prized for their high efficiency, selectivity, and biocompatibility. They provide a robust method for linking the amino acid to other molecules, such as peptides, labels, or complex biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins terminal alkynes, like that in Boc-alpha-methyl-D-propargylglycine, with azides to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is not spontaneous and relies on a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

The generally accepted mechanism for CuAAC proceeds through the following key steps:

Formation of a Copper-Acetylide Complex: The copper(I) catalyst first coordinates with the terminal alkyne of the propargylglycine (B1618536) derivative to form a copper-acetylide intermediate.

Activation of the Azide (B81097): The azide reactant is activated through coordination with the copper center.

Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate (a metallacycle).

Rearomatization and Catalyst Regeneration: This intermediate rearranges to form the stable 1,2,3-triazole ring product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

A significant advantage of the CuAAC is its high regioselectivity, exclusively producing the 1,4-isomer, whereas the uncatalyzed thermal reaction yields a mixture of 1,4- and 1,5-regioisomers. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. This precise control makes CuAAC a powerful tool for site-selective modification in complex molecular environments.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Without Catalysis

As an alternative to the copper-catalyzed process, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a pathway that circumvents the need for a metal catalyst. This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern.

In SPAAC, the reaction is driven by the release of ring strain from a highly strained cyclooctyne (B158145) derivative, such as dibenzoazacyclooctyne (DBCO). The propargyl group of this compound, being a terminal and unstrained alkyne, acts as the reaction partner for the strained cyclooctyne. The mechanism is a concerted [3+2] cycloaddition where the high internal energy of the strained alkyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.

While SPAAC is a powerful tool for bio-orthogonal chemistry, it typically lacks the strict regioselectivity of CuAAC, often resulting in a mixture of regioisomeric triazole products. The choice between CuAAC and SPAAC therefore depends on the specific requirements of the application, balancing the need for catalyst-free conditions against the desire for absolute regiochemical control.

Stereochemical Influence of the α-Methyl Group on Reaction Outcomes

The presence of a methyl group at the α-carbon of this compound has a notable impact on its chemical behavior. This substitution creates a quaternary stereocenter, which introduces specific conformational constraints and steric effects that can influence reaction outcomes.

In the context of cycloaddition reactions like CuAAC and SPAAC, the α-methyl group can exert steric hindrance, potentially affecting the approach of the azide reactant to the alkyne. This can modulate the reaction kinetics, though the effect is often subtle as the reaction occurs at the terminal end of the three-carbon propargyl side chain, somewhat distant from the bulky α-substituent.

More significantly, the α-methyl group plays a crucial role in peptide chemistry. When this amino acid is incorporated into a peptide sequence, the methyl group restricts the conformational freedom of the peptide backbone around the α-carbon. This can help to stabilize specific secondary structures, such as helices or turns, which can be critical for enhancing the peptide's binding affinity to its target and improving its stability against enzymatic degradation. The D-configuration of the stereocenter further defines the precise three-dimensional orientation of the side chain and functional groups.

Reactions Involving the Carboxyl and Amine Functionalities

Beyond the reactivity of its alkyne side chain, this compound possesses two other key functional groups essential for its primary application in peptide synthesis: the N-terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxylic acid.

Boc Group Deprotection: The Boc group is a widely used protecting group for amines because it is stable under many reaction conditions but can be removed easily under specific acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the carbamate (B1207046) to release the free amine. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, and subsequent decarboxylation to yield the protonated amine. This selective deprotection is a fundamental step in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.

Carboxylic Acid Activation and Coupling: The carboxylic acid functionality is the site of peptide bond formation. To form an amide bond with the free amine of another amino acid, the carboxyl group must first be activated to make it a better electrophile. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization. Once activated, the carboxyl group readily reacts with a nucleophilic amine to form the stable amide (peptide) bond. The carboxylic acid can also be converted to an ester (e.g., methyl or benzyl (B1604629) ester) for protection if necessary.

Interactive Data Table: Functional Group Reactivity

| Functional Group | Protecting Group | Key Reaction | Reagents | Outcome |

| **Amine (-NH₂) ** | Boc (tert-butyloxycarbonyl) | Deprotection | TFA (Trifluoroacetic Acid) | Generates free amine for peptide coupling. |

Applications in Advanced Organic and Peptide Synthesis

Bioconjugation and Bioorthogonal Chemistry Applications

The terminal alkyne of Boc-alpha-methyl-D-Propargylglycine is a bioorthogonal handle, meaning it is chemically inert to most biological functionalities but can react selectively with a specific partner, typically an azide (B81097), through click chemistry. nih.gov This property makes it an invaluable tool for bioconjugation. chemimpex.com

Site-specific labeling of biomolecules, such as proteins, is crucial for studying their function, localization, and interactions. nih.govresearchgate.net The incorporation of an alkyne-containing unnatural amino acid like propargylglycine (B1618536) into a protein allows for the precise attachment of probes, such as fluorescent dyes, biotin, or other reporter molecules that have been functionalized with an azide group. nih.govresearchgate.net

The process typically involves:

Incorporation: The alkyne-containing amino acid is incorporated into the protein of interest, either through solid-phase peptide synthesis for smaller peptides or by using genetic code expansion techniques for larger proteins in living cells. nih.govnih.gov

Labeling: The alkyne-modified biomolecule is then treated with an azide-functionalized probe in the presence of a copper(I) catalyst, which mediates the highly efficient and specific CuAAC reaction to form a stable triazole linkage. nih.govresearchgate.net

The alpha-methyl group of this compound can provide steric protection to the alkyne, which may influence the kinetics of the click reaction. Furthermore, its D-configuration can enhance the stability of the resulting labeled peptide against enzymatic degradation.

Scaffold for Novel Chemical Probes and Ligands

The unique structure of this compound makes it an ideal scaffold for the development of novel chemical probes and ligands. Its propargyl group provides a site for the introduction of reporter molecules, such as fluorophores or biotin, enabling the tracking and identification of biological targets. chemimpex.comrsc.org This is particularly relevant in the field of neuroscience, where such probes can be used to study neurotransmitter systems and receptor interactions. chemimpex.comchemimpex.com

The synthesis of these probes typically involves a two-step process. First, the this compound is incorporated into a peptide or small molecule scaffold. Subsequently, the terminal alkyne is functionalized via CuAAC with an azide-containing reporter molecule. This modular approach allows for the rapid generation of a variety of probes from a common intermediate.

While specific examples utilizing this compound are not extensively documented in publicly available literature, the principle has been widely demonstrated with structurally similar propargylglycine derivatives. These studies have shown that the resulting triazole linkage is highly stable and does not interfere with the biological activity of the parent molecule, making it an excellent linker for the attachment of probes. qyaobio.com

Illustrative Examples of Chemical Probes Derived from Alkyne-Containing Amino Acids

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Coumarin-azide | Cellular imaging and localization studies |

| Affinity Probe | Biotin-azide | Protein pull-down and target identification |

| Photoaffinity Probe | Azido-phenylalanine | Covalent labeling of binding partners |

This table is illustrative and based on established applications of similar alkyne-containing amino acids. Specific data for this compound is not available in the cited sources.

Development of Diverse Molecular Scaffolds and Libraries

The ability to construct diverse molecular libraries from a common starting material is a central paradigm in drug discovery. This compound serves as an excellent starting point for the generation of such libraries, owing to the robust and orthogonal nature of the click chemistry reaction.

Creation of Unnatural Amino Acid Libraries

This compound is itself an unnatural amino acid, and its incorporation into peptides can confer unique structural and functional properties. Furthermore, the propargyl group can be chemically modified to generate a library of novel unnatural amino acids. This is typically achieved by reacting the alkyne with a variety of small molecules, thereby introducing a wide range of chemical diversity.

The synthesis of these libraries often employs solid-phase peptide synthesis (SPPS), where the this compound residue is incorporated into a growing peptide chain. The on-resin modification of the propargyl group allows for the efficient generation of a large number of unique peptide analogues.

Methodology for Unnatural Amino Acid Library Synthesis

| Step | Description |

| 1. Synthesis | Incorporation of this compound into a peptide sequence via SPPS. |

| 2. Diversification | On-resin reaction of the propargyl group with a library of azide-containing building blocks via CuAAC. |

| 3. Cleavage | Cleavage of the modified peptides from the solid support. |

| 4. Purification | Purification of the individual peptide analogues. |

This table outlines a general methodology for the creation of unnatural amino acid libraries using alkyne-containing amino acids. Specific examples with detailed findings for this compound are limited in the reviewed literature.

Synthesis of Triazole-Based Derivatives and Isosteres

The formation of a 1,2,3-triazole ring via CuAAC is a powerful tool for creating stable isosteres of the peptide bond. rsc.orgqyaobio.com The resulting triazole mimics the size and electronic properties of the amide bond but is resistant to enzymatic cleavage, a significant advantage in the design of therapeutic peptides. qyaobio.comnih.gov

By reacting this compound with an azide-functionalized amino acid or peptide, a triazole-linked peptidomimetic can be synthesized. This strategy has been successfully employed to create cyclic peptides and to staple alpha-helical peptides, leading to compounds with enhanced biological activity and stability. nih.gov

The reaction conditions for the CuAAC are mild and compatible with a wide range of functional groups, making it an ideal method for the late-stage functionalization of complex molecules. nih.govyoutube.com

Key Features of Triazole-Based Peptide Isosteres

| Feature | Description |

| Stability | The triazole ring is exceptionally stable to hydrolysis and enzymatic degradation. qyaobio.com |

| Bioisosterism | The 1,4-disubstituted triazole can act as a surrogate for the trans-amide bond in peptides. rsc.org |

| Versatility | The CuAAC reaction is highly efficient and can be used to link a wide variety of molecular fragments. nih.gov |

This table summarizes the key features of triazole-based peptide isosteres derived from alkyne-azide cycloaddition. While these principles are broadly applicable, specific examples detailing the synthesis and properties of triazole derivatives from this compound are not extensively reported.

Spectroscopic and Conformational Analysis of Boc α Methyl D Propargylglycine Conjugates

Advanced Spectroscopic Characterization (e.g., NMR, HRMS) of Synthetic Products

The precise characterization of synthetic products is foundational to understanding their chemical nature and reactivity. For Boc-α-methyl-D-propargylglycine and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.

While specific, publicly available experimental NMR and HRMS data for Boc-α-methyl-D-propargylglycine is limited, we can infer the expected spectroscopic characteristics based on the analysis of similar compounds and the known chemical shifts of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In a hypothetical ¹H NMR spectrum of Boc-α-methyl-D-propargylglycine, one would expect to observe distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the α-methyl group, the propargyl group, and the amino acid backbone.

The nine protons of the tert-butyl group of the Boc protector would typically appear as a singlet in the upfield region of the spectrum.

The three protons of the α-methyl group would also present as a singlet.

The methylene (B1212753) protons (CH₂) of the propargyl group would likely appear as a doublet, coupled to the acetylenic proton.

The acetylenic proton (C≡CH) would be expected to show as a triplet, due to coupling with the methylene protons.

The NH proton of the carbamate (B1207046) would likely appear as a broad singlet.

In a ¹³C NMR spectrum, characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the α-carbon, the methyl and methylene carbons, and the two sp-hybridized carbons of the alkyne would be anticipated.

High-Resolution Mass Spectrometry (HRMS):

HRMS is crucial for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio. For Boc-α-methyl-D-propargylglycine (C₁₁H₁₇NO₄), the expected exact mass can be calculated and would be confirmed by HRMS analysis, typically with a high degree of accuracy (e.g., within 5 ppm). chemimpex.com This technique is vital for verifying the successful synthesis of the target molecule and for identifying any potential byproducts.

Below is an interactive data table summarizing the general expected spectroscopic data for Boc-α-methyl-D-propargylglycine.

| Technique | Functional Group | Expected Chemical Shift/Value |

| ¹H NMR | Boc (9H) | Singlet, ~1.4 ppm |

| α-CH₃ (3H) | Singlet | |

| CH₂ (propargyl, 2H) | Doublet | |

| C≡CH (1H) | Triplet, ~2.0-2.5 ppm | |

| NH (1H) | Broad Singlet | |

| ¹³C NMR | C=O (Boc) | ~155 ppm |

| C=O (acid) | ~175 ppm | |

| C(CH₃)₃ | ~80 ppm | |

| α-C | ||

| α-CH₃ | ||

| CH₂ (propargyl) | ||

| C≡CH | ||

| C≡CH | ||

| HRMS | Molecular Formula | C₁₁H₁₇NO₄ |

| Exact Mass | 227.1158 |

Conformational Studies of Peptides Containing α-Methylated Propargylglycine (B1618536) Residues

The incorporation of α,α-disubstituted amino acids, such as α-methylated propargylglycine, into peptides significantly influences their conformational preferences. The presence of the α-methyl group restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles, thereby inducing a more rigid and predictable secondary structure.

Studies on peptides containing other α-methylated amino acids have shown a strong propensity for the formation of helical structures, such as 3₁₀-helices and α-helices. nih.gov This is attributed to the steric hindrance imposed by the α-methyl group, which disfavors extended conformations and promotes turn-like structures. researchgate.net The introduction of an α-methyl group can prevent the formation of more compact secondary structures in favor of more extended forms. researchgate.net

Impact of Chemical Modifications on Molecular Architecture

The propargyl group of Boc-α-methyl-D-propargylglycine is a versatile chemical handle that allows for a variety of post-synthetic modifications. These modifications can have a profound impact on the molecular architecture and, consequently, the biological activity of the resulting peptide conjugates.

One of the most common modifications of the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form a triazole ring. This reaction is highly efficient and can be used to conjugate a wide range of molecules, including other peptides, small molecules, or fluorescent dyes, to the peptide backbone. The introduction of a bulky triazole ring system significantly alters the steric and electronic properties of the side chain, which in turn can influence the peptide's secondary structure and its interactions with biological targets.

Other potential modifications of the propargyl group include Sonogashira coupling reactions, which can be used to introduce aryl or vinyl groups, further expanding the chemical diversity of the peptide. The structure of the pendant groups has been shown to markedly influence the rigidity of the polymer backbone and the stability of the helical conformation. acs.org

The impact of these modifications on the molecular architecture can be studied using a combination of spectroscopic techniques and computational modeling. For instance, 2D NMR techniques like NOESY can provide information about through-space proton-proton proximities, which can be used to determine the peptide's three-dimensional structure in solution. Changes in the CD spectrum upon modification can indicate alterations in the peptide's secondary structure content. Understanding how these chemical modifications translate into structural changes is critical for the rational design of peptide-based drugs and materials with tailored properties. Various modifications to the peptide sequence have been investigated to stabilize peptide derivatives against degradation and enhance their tumor-targeting properties. mdpi.comnih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Derived Molecular Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For peptides and other molecular systems incorporating Boc-alpha-methyl-D-propargylglycine, MD simulations offer a window into their conformational dynamics, stability, and interactions with biological targets.

The introduction of an alpha-methyl group significantly restricts the conformational freedom of the amino acid residue. This constraint is known to favor the formation of helical structures in peptides. nih.gov MD simulations can quantify this effect, exploring how the substitution of a standard amino acid with alpha-methyl-D-propargylglycine influences the secondary structure of a peptide chain. Studies on other alpha-methylated peptides have shown that these residues act as strong helix inducers by limiting the available Ramachandran space and promoting hydrogen bonding patterns consistent with alpha-helices. nih.gov

Furthermore, MD simulations can elucidate the impact of the alpha-methyl group on the binding of derived peptides to their biological targets. For instance, research on peptides with an N(alpha)-methylated arginine residue binding to thrombin revealed that the methyl group can disturb the geometry of the active site, thereby impairing the efficiency of enzymatic cleavage. nih.gov An MD simulation of a this compound-containing peptide bound to an enzyme could similarly map out steric clashes or favorable hydrophobic interactions introduced by the methyl group, providing a rationale for observed binding affinities or reaction rates.

Interactive Table: Representative Dihedral Angles for α-Methylated Amino Acids in Peptides from MD Simulations.

| Residue Type | Predominant Phi (φ) Angle Range | Predominant Psi (ψ) Angle Range | Structural Implication |

| α-Methylated Amino Acid | -90° to -50° | -60° to -30° | Favors helical conformations |

| Glycine (B1666218) | -180° to +180° | -180° to +180° | High conformational flexibility |

| L-Alanine | -150° to -50° | -80° to +180° | Flexible, prefers helical/sheet |

Note: The values presented are illustrative and represent typical ranges observed in simulations of peptides. Actual values for a specific peptide containing this compound would require a dedicated simulation.

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules like this compound. researchgate.netnih.gov These methods can precisely calculate molecular orbital energies, charge distributions, and the transition states of chemical reactions. researchgate.net

The primary site of chemical reactivity in this compound is the terminal alkyne of the propargyl group. This group can participate in a variety of reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), which are widely used in bioconjugation. chemimpex.com DFT calculations can model the reaction pathways for these transformations, determining activation energies and predicting the most favorable reaction mechanism.

Moreover, quantum chemical methods can quantify the reactivity of the molecule using a set of parameters known as conceptual DFT or reactivity descriptors. mdpi.comnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and the electrophilicity index. mdpi.comdergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher reactivity. dergipark.org.tr Calculations can assess how the electron-withdrawing or -donating nature of the Boc- and alpha-methyl groups influences the reactivity of the propargyl alkyne. DFT studies on similar substituted propargyl systems have been used to predict sites of electrophilicity and nucleophilicity, offering a guide for synthetic applications. researchgate.net

Interactive Table: Calculated Reactivity Descriptors for Propargyl-Containing Scaffolds.

| Descriptor | Propargylamine (B41283) | Substituted Propargyl Derivative | Interpretation |

| HOMO Energy (eV) | -9.5 | -9.2 | Higher value suggests better electron-donating ability |

| LUMO Energy (eV) | 0.5 | 0.2 | Lower value suggests better electron-accepting ability |

| HOMO-LUMO Gap (eV) | 10.0 | 9.4 | Smaller gap indicates higher reactivity |

| Electrophilicity Index (ω) | 1.2 | 1.5 | Higher value indicates greater electrophilic character |

| Chemical Hardness (η) | 5.0 | 4.7 | Lower value (softness) indicates higher reactivity |

Note: This table presents hypothetical, yet representative, data based on DFT calculations for related molecular structures. nih.govdergipark.org.tr The values illustrate trends rather than precise figures for this compound itself.

In Silico Design and Prediction of Novel Derivatives

The computational techniques of molecular dynamics and quantum chemistry form the foundation for the in silico design of novel derivatives of this compound with enhanced or specialized properties. This process often involves the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net

A QSAR study begins by creating a virtual library of derivatives, for example, by modifying the propargyl group or by substituting the Boc group with other protecting groups. For each derivative, a set of molecular descriptors is calculated. These can include electronic properties from DFT (like the LUMO energy and electrophilicity index), steric parameters, and solubility metrics (like LogP). mdpi.com These descriptors are then statistically correlated with a known biological activity (e.g., the inhibitory potency against a specific enzyme) for a series of known compounds.

The resulting QSAR model, which can be a linear or non-linear equation, can then be used to predict the activity of new, yet-to-be-synthesized derivatives. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest predicted potency. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these novel derivatives, helping to identify candidates with favorable drug-like characteristics early in the design process. mdpi.comscirp.org Through this iterative cycle of design, prediction, and refinement, computational chemistry accelerates the discovery of novel molecules for therapeutic or biotechnological applications. mdpi.com

Interactive Table: Hypothetical QSAR Data for Designed Derivatives.

| Derivative ID | Modification | ELUMO (eV) | Molar Refractivity | Predicted pIC50 |

| Parent | (None) | 0.15 | 60.5 | 6.2 |

| Deriv-01 | Propargyl -> Butynyl | 0.18 | 65.1 | 6.4 |

| Deriv-02 | Propargyl -> Pentynyl | 0.20 | 69.7 | 6.6 |

| Deriv-03 | Boc -> Cbz | 0.12 | 75.3 | 6.8 |

| Deriv-04 | Boc -> Fmoc | 0.10 | 95.8 | 7.1 |

Note: This table is illustrative. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency. The descriptors shown (ELUMO, Molar Refractivity) are examples of those commonly used in QSAR studies. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for Boc-alpha-methyl-D-Propargylglycine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves:

- Protection : Introducing the Boc (tert-butoxycarbonyl) group to the amino acid precursor under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Stereochemical Control : Ensuring enantiomeric purity via chiral auxiliaries or asymmetric catalysis, critical for biological activity studies .

- Purification : Employing reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 v/v) to isolate the product. Purity is confirmed by ≥95% integration in ¹H NMR (DMSO-d₆, 400 MHz) and a single spot on TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or animal models. Standardize models using guidelines from repositories like ATCC .

- Concentration Gradients : Perform dose-response curves (e.g., 1 nM–100 µM) to identify non-linear effects.

- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity. Cross-reference with computational docking studies (AutoDock Vina) to validate target interactions .

Table 1: Example of conflicting IC₅₀ values and resolution strategies

| Study | IC₅₀ (µM) | Model System | Resolution Action |

|---|---|---|---|

| A et al. (2023) | 5.2 | HEK293 | Replicate with SPR |

| B et al. (2024) | 12.8 | HeLa | Validate via CRISPR-KO |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm backbone structure via characteristic peaks: Boc-protected amine (δ 1.4 ppm, singlet), propargyl proton (δ 2.1–2.3 ppm, triplet), and carboxylic acid (δ 12–13 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680 cm⁻¹, carboxylic acid: ~1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to match calculated vs. observed [M+H]⁺ (e.g., C₁₀H₁₆N₂O₄: 229.1184 Da) .

Advanced: How does the stereochemistry of this compound influence its pharmacokinetic properties?

Methodological Answer:

- Enantiomer-Specific Activity : Compare D- and L-forms in vitro (e.g., plasma stability assays) and in vivo (rodent PK studies). The D-configuration often enhances metabolic resistance due to reduced protease recognition .

- Computational Modeling : Use Molecular Dynamics (GROMACS) to simulate binding to cytochrome P450 enzymes. The D-form may exhibit slower clearance rates due to steric hindrance .

- Chiral Chromatography : Employ Chiralpak AD-H columns (heptane/ethanol) to isolate enantiomers and test individually .

Basic: What solvent systems are compatible with this compound in HPLC analysis?

Methodological Answer:

- Mobile Phase : Acetonitrile/water (50:50 to 70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.

- Column Compatibility : C18 or C8 columns (5 µm particle size, 250 mm length) at 1 mL/min flow rate.

- Detection : UV absorption at 210 nm for carboxylic acid moieties .

Advanced: What computational approaches predict the stability of this compound under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for propargyl and Boc groups using Gaussian 16. Lower BDEs (<90 kcal/mol) indicate susceptibility to hydrolysis .

- Molecular Dynamics (MD) : Simulate solvation in PBS buffer (CHARMM36 force field) to predict aggregation or degradation over 100 ns trajectories.

- pKa Prediction : Use MarvinSketch to estimate carboxylic acid pKa (~2.5), informing protonation states in the stomach vs. bloodstream .

Basic: How should researchers handle discrepancies in melting point data for this compound?

Methodological Answer:

- Calibration : Verify melting point apparatus with standard compounds (e.g., caffeine, 235–238°C).

- Sample Prep : Ensure thorough drying (vacuum desiccator, 24 h) to remove solvent residues.

- Reporting : Use DSC (Differential Scanning Calorimetry) for precise onset temperature measurement (e.g., 145–148°C) and report heating rate (e.g., 10°C/min) .

Advanced: What strategies optimize this compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Test DMSO (≤5% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility.

- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) via emulsion-solvent evaporation .

Key Guidelines for Researchers

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Org. Lett.) over commercial databases .

- Ethical Reporting : Disclose all synthetic yields, characterization data, and negative results to avoid publication bias .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.